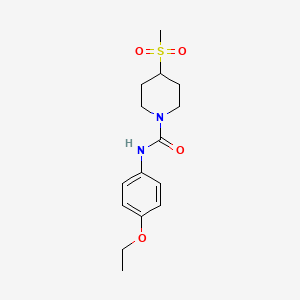

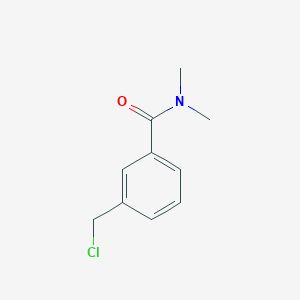

![molecular formula C22H19N3O3 B2885569 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 896011-08-8](/img/structure/B2885569.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide” is a compound that has been characterized in various studies . It contains a benzimidazole moiety, which is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves the use of o-phenylenediamine and salicylic acid, resulting in the formation of 2-(1H-benzo[d]imidazol-2-yl) phenol . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques helped in understanding the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various researches . For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl by using a specific scheme . Another study reported the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies . Imidazole, a component of this compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Environmentally Friendly Synthesis

Water-mediated and environmentally friendly synthetic approaches for derivatives related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide have been developed. These methods involve step-wise, tandem, and one-pot syntheses using water as a solvent, highlighting an easy workup and excellent yields, underscoring the push towards greener chemistry practices (Reddy, Dubey, & Reddy, 2014).

Ligand Synthesis for Catalysis

The synthesis of N-heterocyclic carbenes (NHCs) derived from imidazole compounds, including methods to incorporate these carbenes into ruthenium-based metathesis catalysts, has been explored. These catalysts show high efficiency in macrocyclizations and cross-metathesis reactions, indicating their utility in complex organic synthesis and material science applications (Bantreil & Nolan, 2011).

Drug Discovery and Development

While excluding specific details on drug use, dosage, and side effects as per the requirements, it's notable that derivatives of the chemical have been involved in the synthesis of compounds with potential bioactivity. For example, studies on angiotensin II receptor antagonists and the discovery of compounds with antihypertensive effects upon oral administration, demonstrate the role of imidazole derivatives in medicinal chemistry and pharmacology (Carini et al., 1991).

Material Science

The synthesis and characterization of materials, including polybenzoxazine with phenylnitrile functional groups, showcase the application of related chemical frameworks in developing new materials with improved thermal and mechanical properties. Such studies contribute to the advancement of polymers and coatings with specific functionalities (Qi et al., 2009).

Sensor Technology

Investigations into the photophysical properties of diarylimidazole derivatives reveal their potential as fluorescence sensors for detecting metal ions, such as Fe(III). These studies highlight the utility of imidazole-based compounds in sensor technology and analytical chemistry, providing tools for environmental monitoring and diagnostic applications (Perumal, Sathish, & Mathivathanan, 2021).

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their structural similarity to purine nucleotides . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

It is known that imidazole derivatives can have various effects at the molecular and cellular level due to their broad range of biological activities .

Action Environment

It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some benzimidazole derivatives have been found to inhibit the growth of certain cell lines

Molecular Mechanism

Some benzimidazole derivatives have been found to interact with cyclin-dependent kinase-8 , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDPHQRQRBJNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2885499.png)

![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2885501.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2885505.png)

![2-ethyl-5-((3-methylbenzyl)thio)-6-phenethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2885506.png)

![2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone](/img/structure/B2885507.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)